3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(2,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-3-4-13(12(15)8-11)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIIUHGVVSIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2,4-Dichlorophenoxy)ethyl Halides
- Starting Material: 2,4-Dichlorophenol
- Reaction: Alkylation with ethylene halides (e.g., 2-chloroethyl chloride)
- Conditions: Reflux in the presence of a base such as potassium carbonate in an aprotic solvent (e.g., acetone or ethanol)
- Outcome: Formation of 2-(2,4-dichlorophenoxy)ethyl halides, which are reactive intermediates for subsequent nucleophilic substitution
Synthesis of Piperidine Derivatives
- Starting Material: Piperidine
- Method: Quaternization with alkyl halides (e.g., 1-bromopentane) to form N-alkylpiperidines
- Conditions: Heating under inert atmosphere, typically at 110°C in a solvent like acetonitrile or without solvent
- Outcome: N-alkylpiperidine salts, which serve as nucleophiles for substitution reactions
Nucleophilic Substitution Reaction
Reaction of Piperidine with 2-(2,4-Dichlorophenoxy)ethyl Halides
| Parameter | Details |
|---|---|
| Reagents | N-alkylpiperidine, 2-(2,4-dichlorophenoxy)ethyl halide |
| Solvent | Aprotic solvents such as acetonitrile or dimethylformamide (DMF) |
| Conditions | Reflux at 80-120°C for 12-24 hours |
| Catalysts | Usually none, but bases like potassium carbonate can be used to facilitate nucleophilic attack |
| Outcome | Formation of the desired piperidine derivative with the 2-(2,4-dichlorophenoxy)ethyl group attached |
Reaction Optimization
Purification and Salt Formation
Crystallization and Purification
- The crude product is typically purified via recrystallization from ethanol or methanol to remove impurities and unreacted starting materials.
- TLC and NMR are used to confirm purity.
Hydrochloride Salt Formation
- The purified free base is dissolved in methanol or ethanol.
- Anhydrous hydrogen chloride gas or HCl in methanol is bubbled through the solution.
- The mixture is stirred at room temperature until salt formation is complete.
- The product is isolated by filtration and dried under vacuum.
| Parameter | Typical Conditions |
|---|---|
| HCl source | Methanolic HCl or gaseous HCl |
| Temperature | Ambient or slightly elevated (25-40°C) |
| Yield | Usually around 75-85% |
Research Findings and Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Piperazine, piperazine dihydrochloride | Aqueous reaction, 110°C, 1.1 hours | 232 g of mono-hydrochloride | Reaction in water with molar ratio 1:1.05 |
| 2 | Mono-hydrochloride, 2-(2-chloroethoxy)ethanol | Aprotic solvent, reflux | Variable | Reaction time 12-24 hours |
| 3 | Purified intermediate | Filtration, drying | >80% | Recrystallization improves purity |
| 4 | Crude product | Vacuum distillation or rectification | 79-85% | For high purity, vacuum rectification is recommended |
Environmental and Cost Considerations
- The process employs low-cost raw materials like piperazine and chlorinated phenols.
- Reuse of reaction solvents and recovery of intermediates reduce waste.
- The process is designed to be greener, with minimized solvent use and energy-efficient steps.
Summary of Key Research Findings
- The synthesis involves nucleophilic substitution of piperidine derivatives with halogenated intermediates derived from 2,4-dichlorophenol.
- Optimization of reaction conditions such as temperature, solvent, and base significantly improves yield and purity.
- Hydrochloride salt formation is achieved through acidification with gaseous or solution HCl, yielding high-purity products suitable for pharmaceutical research applications.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine or phenoxy derivatives.
Scientific Research Applications
Pharmacological Studies
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride has been investigated for its potential as a therapeutic agent. The compound's structure suggests it may interact with various biological targets, including receptors involved in neurological and psychiatric disorders.
Case Study: Neuropharmacology
Research indicates that derivatives of piperidine compounds can modulate neurotransmitter systems. For instance, studies have shown that similar compounds exhibit affinity for dopamine receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease. The specific interactions of this compound with these receptors warrant further exploration to assess its efficacy and safety profile.
Synthesis of Novel Compounds
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify and create derivatives that may possess enhanced biological activity or selectivity.
Synthesis Example
In synthetic organic chemistry, the introduction of the dichlorophenoxy group can lead to compounds with improved properties. Researchers have successfully synthesized related piperidine derivatives that demonstrate significant activity against various cancer cell lines.
Agricultural Chemistry
The dichlorophenoxy group is commonly associated with herbicidal properties. While not primarily an agricultural chemical, research into similar compounds suggests potential applications in developing herbicides or plant growth regulators.
Case Study: Herbicide Development
Studies on chlorophenoxy compounds indicate their effectiveness as herbicides due to their ability to disrupt plant growth pathways. Investigating the herbicidal properties of this compound could lead to advancements in sustainable agriculture practices.
Toxicology and Environmental Impact
Understanding the toxicological profile of this compound is crucial for assessing its safety in various applications. Research on similar compounds has revealed potential environmental impacts, necessitating comprehensive toxicological studies.
Toxicological Insights
Preliminary studies have indicated that piperidine derivatives can exhibit varying degrees of toxicity depending on their structure. Evaluating the environmental persistence and bioaccumulation potential of this compound is essential for responsible usage.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in pharmacological research.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Halogen Effects
- Chlorine vs.
- Chlorine Positioning: The 2,4-dichloro configuration (target compound) is associated with enhanced activity in quinazolinone derivatives (e.g., compound 4b in ), likely due to optimal electronic and steric effects .
Linker Length and Flexibility
- The ethyl chain in the target compound likely improves binding to hydrophobic pockets in biological targets, as seen in active quinazolinone derivatives with similar linkers (e.g., 7f in ) .
- Analogs lacking this linker (e.g., ) may have reduced conformational flexibility, limiting interaction with receptors .
Substituent Modifications
Physicochemical Properties
- Solubility: The ethyl linker and dichlorophenoxy group balance hydrophilicity and lipophilicity, likely enhancing blood-brain barrier penetration compared to more polar (e.g., hydroxy-substituted) or bulkier analogs .
- Molecular Weight : The target compound (309.6 g/mol) falls within the acceptable range for CNS drugs, unlike heavier analogs (e.g., 338.7 g/mol in ), which may face bioavailability challenges .
Toxicity and Regulatory Status
- Regulatory compliance (e.g., IECSC, REACH) is critical for analogs like 4-(Diphenylmethoxy)piperidine hydrochloride, as highlighted in .
Biological Activity
3-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its biological activities. This compound features a piperidine ring substituted with a dichlorophenoxyethyl group, which significantly influences its pharmacological properties. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The phenoxy group may interact with hydrophobic pockets within proteins, while the piperidine ring can form hydrogen bonds with amino acid residues, influencing the conformation and function of target proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- Neuropharmacological Activity : It has been studied for potential antidepressant and anxiolytic properties due to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : There are indications that the compound may possess cytotoxic effects against certain cancer cell lines, although further studies are necessary to elucidate its efficacy and mechanism in cancer therapy .
Case Studies
- Toxicity Reports : A study highlighted severe poisoning cases associated with related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares structural similarities with this compound. Symptoms included multi-organ involvement and severe neurological effects, underscoring the importance of understanding the toxicity profiles of chlorinated phenoxy compounds .
- Molecular Docking Studies : Molecular docking analyses have demonstrated that this compound interacts effectively with active sites of various enzymes, surpassing some known compounds in binding affinity. This suggests that it may serve as a lead compound for developing new therapeutic agents targeting specific diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps:
- Formation of the Phenoxy Group : The reaction typically starts with dichlorophenol and ethylene bromide to form 2-(2,4-dichlorophenoxy)ethylamine.
- Piperidine Addition : The next step involves reacting the amine with piperidine to yield the final product.
- Hydrochloride Formation : Finally, hydrochloric acid is added to form the hydrochloride salt.
Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 3-[2-(2,4-dichlorophenoxy)ethyl]piperidine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React piperidine derivatives with 2,4-dichlorophenoxyethyl halides in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH or triethylamine) to form the piperidine-ether intermediate .
- Step 2 : Purify the intermediate via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) .
- Step 3 : Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by vacuum drying .
- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Table 1 : Example Reaction Conditions from Analogous Piperidine Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Coupling | Dichloromethane, NaOH, 25°C | 75–85 | >95% | |
| Purification | Silica gel chromatography | N/A | 99% |
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- NMR : Use - and -NMR to confirm structural integrity. Key peaks:
- Piperidine protons (δ 1.5–3.0 ppm, multiplet).
- Aromatic protons (δ 6.8–7.5 ppm, doublets for dichlorophenyl) .
- Mass Spectrometry : ESI-MS (m/z [M+H] ~345.2) validates molecular weight .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>98%) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and ANSI Z87.1-certified goggles .
- Storage : Store at 2–8°C in airtight containers away from oxidizing agents .
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dust generation. Decontaminate with ethanol/water .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions .
- Reaction Path Screening : Combine computational workflows (e.g., Gaussian, ORCA) with experimental validation to identify optimal catalysts or solvents .
- Example : ICReDD’s approach integrates reaction path searches with machine learning to reduce trial-and-error experimentation by 40% .
Q. How do conflicting solubility data arise, and how can they be resolved?
- Methodological Answer :
- Root Causes : Discrepancies may stem from polymorphic forms, residual solvents, or pH-dependent ionization.
- Resolution Strategies :
- Perform dynamic light scattering (DLS) to detect aggregates.
- Use potentiometric titration to assess pH-solubility profiles .
- Case Study : A piperidine analog showed 10x higher solubility in phosphate buffer (pH 7.4) than in water due to protonation of the amine .
Q. What advanced techniques assess stability under physiological conditions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
